2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-cyano-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-8-4-13(5-9(14)15)12-10(8)7-1-2-16-6-7/h1-2,4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVDMUQZUAEYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2091690-23-0 |
| Molecular Formula | C11H9N3O2S |
| Molecular Weight | 247.28 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. A notable study evaluated several pyrazole compounds against various cancer cell lines, demonstrating promising IC50 values that indicate significant cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 7f | A549 (Lung cancer) | 193.93 | |
| Compound 7a | HT-29 (Colon cancer) | 208.58 | |
| Compound 7b | H460 (Lung cancer) | 238.14 |
These results suggest that compounds with similar structures to this compound could exhibit comparable anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been widely studied. In one study, a series of pyrazolo[1,5-a]quinazolines were synthesized and screened for their ability to inhibit inflammation markers:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 13i | 49.3 | NF-kB/AP-1 inhibition |
| Compound 16 | 39.1 | NF-kB/AP-1 inhibition |
The presence of the thiophene ring in the structure is believed to enhance the anti-inflammatory activity, making it a promising candidate for further research in this area .
Antimicrobial Activity
Pyrazole compounds have also been investigated for their antimicrobial properties. A review highlighted various derivatives showing significant activity against bacterial strains:
These findings suggest that compounds like this compound may possess similar antimicrobial effects due to structural similarities.
Case Studies
A case study involving the synthesis and biological evaluation of related pyrazole compounds revealed that modifications in the substituents significantly affected their biological activities. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer activities compared to their electron-donating counterparts .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with pyrazole moieties, such as 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers . The mechanism often involves the modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The presence of the thiophene ring enhances its bioactivity, potentially increasing its efficacy compared to other similar compounds .
Antimicrobial Activity
Another promising application lies in its antimicrobial properties. Research suggests that compounds featuring both pyrazole and thiophene structures demonstrate effective antibacterial and antifungal activities. This could lead to the development of new antibiotics or antifungal agents that are less prone to resistance .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as enhanced thermal stability and mechanical strength. Such materials could find applications in coatings, adhesives, and composites .
Nanotechnology
The integration of this compound into nanomaterials is another area of interest. Its ability to form stable complexes with metal ions can be exploited in the development of nanocomposites for electronic applications or catalysis. The thiophene moiety contributes to the electronic properties of these materials, making them suitable for use in organic electronics .
Agricultural Research
Pesticide Development
The potential use of this compound as a pesticide is under investigation. Its biological activity against various pathogens and pests makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly. The compound's ability to disrupt pest metabolism could lead to innovative solutions for pest control in agriculture .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Acetic Acid Derivatives with Heterocyclic Substituents
Substituent Variations
Key Observations :
- The target compound’s thiophene and cyano substituents are unique among these derivatives. Thiophene’s sulfur atom enhances π-electron delocalization, while the cyano group increases acidity of the acetic acid moiety compared to phenyl or MIDA-boryl groups .
- MIDA-boryl derivatives (e.g., 5f–5h) exhibit distinct reactivity for cross-coupling reactions, unlike the target compound .
Trifluoromethyl and Halogen-Substituted Analogues
Key Observations :
- Trifluoromethyl (-CF₃) groups (e.g., in ) increase lipophilicity and resistance to oxidative metabolism compared to the target compound’s cyano group.
- The benzo[b]thiophene derivative () shares a sulfur-containing aromatic system but lacks the pyrazole core, leading to divergent electronic properties.
Pyrazole Derivatives with Extended Pharmacophores
Rhodanine-Thiazolidinone Hybrids
Key Observations :
- These hybrids incorporate rhodanine-thiazolidinone moieties, which are associated with enzyme inhibition (e.g., aldose reductase) and antimicrobial activity. The target compound lacks this extended pharmacophore, limiting its applicability in similar contexts .
Preparation Methods
Synthesis of Pyrazole Carbaldehydes as Key Intermediates
A reliable method reported involves preparing 3-aryl-1H-pyrazole-4-carbaldehydes, which serve as precursors for further functionalization. The process includes:
- Condensation of semicarbazide hydrochloride with aryl ketones in the presence of sodium acetate in ethanol/water mixture at elevated temperatures (~90 °C) to form hydrazine carboxamide intermediates.
- Subsequent Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide at low temperature (0 °C initially, then heated to 65 °C) to cyclize and form pyrazole carbaldehydes, with elimination of ammonia and carbon dioxide.
- The crude pyrazole carbaldehydes are obtained pure by extraction and used directly for the next step without further purification.
This method yields a variety of pyrazole carbaldehydes suitable for condensation with cyanoacetic acid derivatives.
Condensation with Cyanoacetic Acid to Form 2-Cyano-3-(3-aryl-1H-pyrazol-4-yl)acrylic Acids
The key step to introduce the cyano group and form the acrylic acid framework involves:
- Reacting the pyrazole-4-carbaldehyde intermediate with cyanoacetic acid in anhydrous acetonitrile.
- Using a catalytic amount of piperidine to facilitate the Knoevenagel condensation.
- Heating the mixture under reflux at 90 °C for about 8 hours.
- Upon completion, the product precipitates out and is isolated by filtration, washing, and drying, yielding the target 2-cyano-3-(3-aryl-1H-pyrazol-4-yl)acrylic acids in good purity and yield (e.g., 76.6% yield reported for a phenyl derivative).
This approach is adaptable for thiophene-substituted pyrazoles by using the corresponding thiophene carbaldehyde intermediates.
Synthesis of Thiophene Acetic Acid Derivatives
The preparation of thiophene acetic acid, a key component for the target compound, can be achieved via:
- Starting from thiophene, chlorination to form 2-chlorothiophene under controlled temperature conditions using t-butyl hypochlorite.
- Subsequent reaction with diethyl malonate derivatives to form 2-(2-thienyl) diethyl malonate.
- Hydrolysis and saponification under reflux with caustic soda and phase transfer catalysts (e.g., hexadecylpyridinium chloride) to yield 2-thiophene acetic acid.
- Acidification and crystallization steps to isolate the product with high purity (up to 99.2% by HPLC) and good overall yield (~90% over two steps).
This method provides a robust route to thiophene acetic acid intermediates for further coupling with pyrazole derivatives.
Coupling of Pyrazole and Thiophene Units
While direct examples of coupling 4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl units to acetic acid are limited, analogous methods involve:
- Formation of pyrazole rings substituted with thiophene via reactions of hydrazine derivatives with thiophene-containing ketones or aldehydes.
- Use of palladium-catalyzed cross-coupling reactions to attach thiophene moieties to pyrazole cores when necessary.
- Subsequent functionalization of the pyrazole-thiophene intermediate with cyanoacetic acid or related reagents to introduce the cyanoacetic acid functionality.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents & Conditions | Product Type | Yield / Purity | Notes |
|---|---|---|---|---|
| Pyrazole carbaldehyde synthesis | Semicarbazide HCl + aryl ketone, NaOAc, EtOH/H2O, 90 °C; Vilsmeier-Haack (POCl3, DMF) | 3-aryl-1H-pyrazole-4-carbaldehyde | High purity (LC-MS, TLC) | Intermediate for condensation |
| Knoevenagel condensation | Pyrazole carbaldehyde + cyanoacetic acid, piperidine, reflux in CH3CN, 8 h | 2-cyano-3-(3-aryl-1H-pyrazol-4-yl) acrylic acid | ~76% yield (phenyl example) | Product precipitates, easy isolation |
| Thiophene acetic acid synthesis | Thiophene chlorination (t-butyl hypochlorite), reaction with diethyl malonate, saponification with NaOH, acidification | 2-thiophene acetic acid | 90% yield (two-step), 99.2% purity | Phase transfer catalyst used |
| Pyrazole-thiophene coupling | Hydrazine derivatives + thiophene ketones/aldehydes; Pd-catalyzed cross-coupling (if needed) | Thiophene-substituted pyrazoles | Variable | Enables thiophene incorporation |
Research Findings and Optimization Notes
- The Vilsmeier-Haack reaction is critical for efficient cyclization to pyrazole carbaldehydes, with temperature control and reaction time influencing purity and yield.
- Piperidine-catalyzed Knoevenagel condensation with cyanoacetic acid proceeds smoothly in refluxing acetonitrile, yielding crystalline products that simplify purification.
- The use of phase transfer catalysts and controlled addition rates during saponification improves yield and purity of thiophene acetic acid intermediates.
- Cross-coupling methods allow for modular introduction of thiophene rings, expanding the scope of pyrazole derivatives accessible for further functionalization.
- Purification typically involves crystallization and vacuum drying to achieve high purity suitable for further synthetic or application purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
